molecular formula C22H26ClNO4S B12130678 N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B12130678
M. Wt: 436.0 g/mol
InChI Key: VPAWLTJPTXDTBZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzyl group, a chlorinated dimethylphenoxy group, and a dioxidotetrahydrothiophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The final step involves the reaction of the intermediate with benzyl chloride and propanamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
  • N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)propionamide

Uniqueness

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C22H26ClNO4S/c1-15-11-20(12-16(2)21(15)23)28-17(3)22(25)24(13-18-7-5-4-6-8-18)19-9-10-29(26,27)14-19/h4-8,11-12,17,19H,9-10,13-14H2,1-3H3

InChI Key

VPAWLTJPTXDTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

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